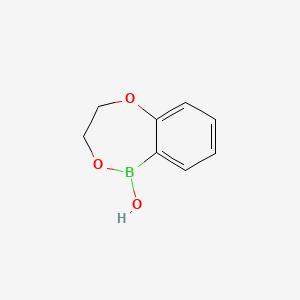

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dihydro-2,5,1-benzodioxaborepin-1-ol is a chemical compound with the CAS Number: 2377606-21-6 . It has a molecular weight of 163.97 and its IUPAC name is 3,4-dihydro-1H-benzo[c][1,5,2]dioxaborepin-1-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BO3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4,10H,5-6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Aplicaciones Científicas De Investigación

Benzazepinone Calcium Channel Blockers

Benzazepinone derivatives, which are structurally related to 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL, have been studied for their potential as antihypertensive agents. These compounds exhibit competitive displacement of diltiazem, a calcium channel blocker, and show potent antihypertensive activity. Some derivatives with trifluoromethyl substituents in the aromatic ring are particularly notable for their long-acting antihypertensive effects (Floyd et al., 1992).

1,3‐Diazepine in Medicinal Chemistry

The 1,3‐diazepine scaffold, closely related to the benzodioxaborepin structure, is prevalent in many biologically active compounds, including anticancer agents, β‐lactamase inhibitors, and natural products with antiviral and anticancer activities. This structure is extensively used in designing enzyme inhibitors and GPCR ligands (Malki et al., 2021).

Continuous-Flow Synthesis for Drug Discovery

An efficient continuous-flow synthesis protocol for 3,4-dihydro-5H-benzo[e][1,4]diazepin-5-one, a compound structurally similar to this compound, has been developed. This approach is high-yielding and convenient for the generation of compound libraries in drug discovery (Viviano et al., 2015).

Dopamine D-1 Receptor Antagonist

The benzazepine SCH 23390, structurally related to benzodioxaborepins, is a potent and selective dopamine D-1 receptor antagonist. This compound has been characterized for its binding to specific striatal receptor sites, illustrating its potential in studying neurological interactions (Billard et al., 1984).

Applications in Fragrance Chemistry

The synthesis of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one, which shares a similar benzodioxepin backbone, has led to compounds with intense marine and vanillic odors. This highlights the use of such structures in developing new fragrances (Kraft et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

1-hydroxy-3,4-dihydro-2,5,1-benzodioxaborepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIDXIVQIIWEJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=CC=CC=C2OCCO1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2640967.png)

![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2640974.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2640979.png)

![(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide](/img/structure/B2640988.png)

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640989.png)